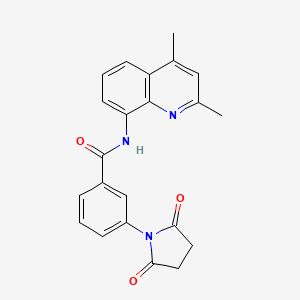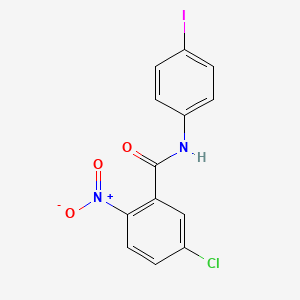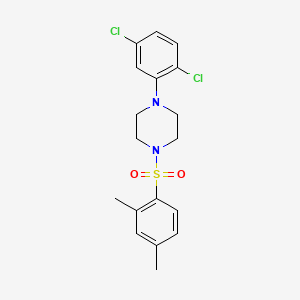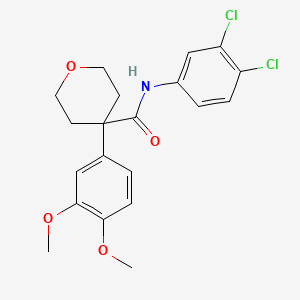
N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
描述
N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring, a benzamide group, and a pyrrolidine-2,5-dione moiety, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Dimethyl Groups: The 2,4-dimethyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Benzamide Group: The benzamide group is formed by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidine-2,5-dione Moiety: The final step involves the reaction of the benzamide derivative with succinic anhydride to introduce the pyrrolidine-2,5-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted benzamide derivatives.
科学研究应用
N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline ring’s ability to emit fluorescence.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways, leading to apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- N-(2-methylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzoate
- N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzylamine
Uniqueness
N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide stands out due to the presence of both the quinoline ring and the pyrrolidine-2,5-dione moiety, which confer unique chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
属性
IUPAC Name |
N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-13-11-14(2)23-21-17(13)7-4-8-18(21)24-22(28)15-5-3-6-16(12-15)25-19(26)9-10-20(25)27/h3-8,11-12H,9-10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBSKDDKJAMRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3523183.png)
![4-methoxy-N-{[4-methyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3523192.png)
![N-(4-ethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B3523194.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3523208.png)
![2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B3523212.png)
![4-chloro-N-{[1-(4-chlorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B3523220.png)
![3-CYCLOHEXYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE](/img/structure/B3523228.png)



![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3523247.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3523253.png)

![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3523277.png)
